molecular formula C24H14N4OS3 B2820610 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477538-98-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2820610
CAS No.: 477538-98-0
M. Wt: 470.58
InChI Key: JFVMXQFEIBATGJ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features multiple heterocyclic rings, including benzo[d]thiazole, thiazole, thiophene, and quinoline. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the thiazole ring: This might involve the reaction of a thioamide with an α-haloketone.

    Synthesis of the quinoline ring: This can be done via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Coupling reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to link the various heterocyclic units.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Use in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.

    Thiazole derivatives: Often used in pharmaceuticals for their anti-inflammatory and antimicrobial properties.

    Thiophene derivatives: Used in organic electronics and as intermediates in drug synthesis.

    Quinoline derivatives: Known for their antimalarial and antibacterial activities.

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4OS3/c29-22(15-12-18(20-10-5-11-30-20)25-16-7-2-1-6-14(15)16)28-24-27-19(13-31-24)23-26-17-8-3-4-9-21(17)32-23/h1-13H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMXQFEIBATGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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